Heptane-1,3-diol;propanoic acid
Description
Structure
2D Structure
Properties
CAS No. |
63408-90-2 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
heptane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C7H16O2.C3H6O2/c1-2-3-4-7(9)5-6-8;1-2-3(4)5/h7-9H,2-6H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
VQRBWSCGBMAXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)O.CCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Heptane 1,3 Diol and Propanoic Acid
Synthesis of Heptane-1,3-diol and its Chirality Control
Heptane-1,3-diol is a key structural motif found in various natural products and serves as a valuable chiral building block in synthetic chemistry. The stereoselective synthesis of 1,3-diols, such as heptane-1,3-diol, is of significant interest due to the influence of stereochemistry on the biological activity of molecules. rsc.orgthieme-connect.com
Conventional Synthetic Routes to 1,3-Diols
Traditional methods for synthesizing 1,3-diols often involve the reduction of β-hydroxy ketones or 1,3-diketones. These approaches, while effective, may lack stereocontrol, leading to mixtures of diastereomers. One common strategy is the reduction of β-hydroxy ketones, which can be prepared through aldol (B89426) reactions. For instance, the reduction of the corresponding β-hydroxy ketone to heptane-1,3-diol can be achieved using various reducing agents. However, controlling the stereochemistry of the two hydroxyl groups often requires specific reagents or chiral auxiliaries.
Another conventional approach involves the hydration of α,β-unsaturated ketones. This can be achieved through various methods, including acid-catalyzed hydration, but may also result in a mixture of products. The development of more selective methods has been a significant area of research.
Stereoselective Synthesis of Heptane-1,3-diol
Achieving high levels of stereoselectivity in the synthesis of 1,3-diols is crucial for their application in the synthesis of complex molecules. thieme-connect.com Numerous methods have been developed to this end, broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled reactions. thieme-connect.com
Substrate-Induced Diastereoselective Reduction: The reduction of β-hydroxyketones can be directed by the existing stereocenter to favor the formation of either syn- or anti-1,3-diols. thieme-connect.com The choice of reducing agent and reaction conditions plays a critical role in determining the diastereoselectivity.
Asymmetric Hydrogenation: The use of chiral catalysts in the hydrogenation of β-hydroxyketones or 1,3-diketones allows for the enantioselective synthesis of 1,3-diols. thieme-connect.com Catalysts based on metals like ruthenium and rhodium, complexed with chiral ligands, have shown high efficacy.
Enzymatic Reactions: Biocatalysts, such as reductases, offer a highly selective and environmentally friendly route to chiral 1,3-diols. rsc.orgrsc.org These enzymes can reduce β-hydroxy ketones or 1,3-diketones with high enantio- and diastereoselectivity. rsc.orgrsc.org For example, baker's yeast has been used for the stereoselective reduction of β-hydroxy ketones. rsc.org
Tandem Reactions: Multi-step reactions performed in a single pot, known as tandem or cascade reactions, provide an efficient pathway to complex molecules like syn-1,3-diols. acs.org One such strategy involves the olefin cross-metathesis of homoallylic alcohols with α,β-unsaturated ketones, followed by hemiacetalization and an intramolecular oxa-Michael addition. acs.org
Table 1: Comparison of Stereoselective Synthetic Methods for 1,3-Diols
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Substrate-Induced Reduction | Utilizes existing stereocenter to direct reduction. | Can be simple and effective. | Stereochemical outcome is dependent on the substrate. |
| Asymmetric Hydrogenation | Employs chiral metal catalysts. thieme-connect.com | High enantioselectivity can be achieved. | Catalysts can be expensive and sensitive. |
| Biocatalysis | Uses enzymes like reductases. rsc.orgrsc.org | High stereoselectivity, mild reaction conditions. rsc.orgrsc.org | Substrate scope may be limited. |
| Tandem Reactions | Multiple reaction steps in one pot. acs.org | Increased efficiency and atom economy. acs.org | Can be complex to optimize. |
Bio-based and Sustainable Synthesis Approaches for 1,3-Diols
The growing emphasis on sustainable chemistry has spurred the development of bio-based routes to diols. nih.gov Microbial fermentation of renewable resources like glucose and glycerol (B35011) offers a promising alternative to petrochemical-based synthesis. nih.govfraunhofer.de For instance, engineered microorganisms can be used to produce 1,3-propanediol (B51772) from glucose. fraunhofer.denih.gov While direct microbial synthesis of heptane-1,3-diol is not yet established, the principles demonstrated for other diols pave the way for future research in this area. nih.gov
Synthesis and Derivatization Strategies for Propanoic Acid Moieties
Propanoic acid, a naturally occurring carboxylic acid, can be produced through both petrochemical routes and biological fermentation. creative-proteomics.comquora.com
Chemical Synthesis: Industrial production of propanoic acid is dominated by petrochemical methods. quora.com One common method is the hydrocarboxylation of ethylene (B1197577) using a nickel carbonyl catalyst. quora.com Another route involves the oxidation of propionaldehyde (B47417). creative-proteomics.comquora.com
Biological Fermentation: Certain bacteria, particularly from the Propionibacterium genus, produce propanoic acid through anaerobic fermentation of sugars or lactate. creative-proteomics.comresearchgate.net This bio-based route is utilized in the production of Swiss cheese and is being explored for industrial-scale production of propanoic acid as a renewable chemical. creative-proteomics.comresearchgate.net
Derivatization of propanoic acid typically involves transformations of the carboxylic acid group. Common derivatives include esters, amides, and acid chlorides, which serve as versatile intermediates in further synthetic transformations.
Esterification Reactions of Heptane-1,3-diol with Propanoic Acid
Esterification is a fundamental reaction in organic chemistry that forms an ester from an alcohol and a carboxylic acid. monash.edu The reaction between heptane-1,3-diol and propanoic acid can yield a monoester or a diester, depending on the reaction conditions and stoichiometry of the reactants.
Direct Esterification and Transesterification Processes
Direct Esterification: This is the most common method for synthesizing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed, or an excess of one of the reactants is used. masterorganicchemistry.com The use of environmentally benign and recoverable catalysts, like iron(III) acetylacetonate, is a growing area of interest. tandfonline.com Macroporous polymeric acid catalysts have also been shown to be effective for direct esterification without the need for water removal. acs.org
In the case of a diol like heptane-1,3-diol, selective monoesterification can be achieved by using an excess of the diol. organic-chemistry.org Conversely, using an excess of propanoic acid would favor the formation of the diester.
Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. google.com For example, a methyl or ethyl ester of propanoic acid can be reacted with heptane-1,3-diol to form the corresponding heptane-1,3-diyl dipropanoate. google.com This method can be advantageous when the direct esterification is difficult or when the starting ester is readily available. Catalysts for transesterification include strong acids, bases, and certain metal complexes. google.comgoogle.com Ion exchange resins are also effective and easily separable catalysts for this transformation. google.com
Table 2: Comparison of Esterification and Transesterification
| Process | Reactants | Catalyst Examples | Key Features |
|---|---|---|---|
| Direct Esterification | Carboxylic Acid + Alcohol masterorganicchemistry.com | Sulfuric Acid, Iron(III) Acetylacetonate, Polymeric Acid Resins masterorganicchemistry.comtandfonline.comacs.org | Reversible reaction, often requires removal of water. masterorganicchemistry.com |
| Transesterification | Ester + Alcohol google.com | Acid or Base Catalysts, Ion Exchange Resins google.comgoogle.com | Equilibrium process, useful for converting one ester to another. google.com |
Catalytic Esterification of Diols with Carboxylic Acids
The synthesis of esters from diols and carboxylic acids is a cornerstone of industrial chemistry, with applications ranging from plasticizers and solvents to fragrances and pharmaceuticals. The esterification of heptane-1,3-diol with propanoic acid, yielding heptane-1,3-diol propanoate, is a representative example of this important reaction class. The efficiency and selectivity of this process are highly dependent on the type of catalysis employed.
Homogeneous Catalysis for Diol Esterification
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a traditional and effective route for esterification. Mineral acids like sulfuric acid are commonly used, protonating the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity and facilitate nucleophilic attack by the diol. ceon.rs The reaction is reversible, and to drive it towards the product side, water is typically removed as it is formed. ceon.rs
The reactivity of alcohols in esterification is influenced by their structure. For instance, in the esterification of propanoic acid with various alcohols, the reactivity follows the order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rsresearchgate.net This trend highlights the impact of steric hindrance and the nucleophilicity of the alcohol on the reaction rate. ceon.rs
Recent advancements have explored the use of metal-based homogeneous catalysts. For example, simple zinc(II) salts have proven effective for the esterification of fatty acids with various alcohols, including long-chain alcohols and polyols. acs.org The catalytic activity of these zinc salts is dependent on the nature of the counterion, with salts containing poorly coordinating anions or basic Brønsted anions showing the highest efficacy. acs.org
Table 1: Effect of Catalyst Loading on Esterification Yield
| Catalyst Loading (mol %) | Yield at 2h (%) | Yield at 4h (%) |
| 0.1 | 75 | 88 |
| 1.0 | 82 | 95 |
| 2.5 | 83 | 96 |
Conditions: 170 °C, fatty acid to alcohol 1:1.2 mol/mol. Data adapted from a study on zinc-catalyzed esterification. acs.org
Heterogeneous Catalysis in Heptane-1,3-diol Propanoate Synthesis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and reuse, contributing to more sustainable and cost-effective processes. nih.govresearchgate.net Solid acid catalysts are particularly relevant for the esterification of diols.
A variety of solid acid catalysts have been investigated for esterification and transesterification reactions, including sulfonated materials, zeolites, and mixed metal oxides. nih.govresearchgate.net These catalysts can possess both Brønsted and Lewis acid sites, which can enhance their catalytic activity. nih.gov For instance, a clay-supported heteropolyacid, Cs2.5H0.5PW12O40/K-10, has been successfully used as a solid acid catalyst for the esterification of propanoic acid with 1,2-propanediol. rsc.org The reaction parameters, such as catalyst loading, temperature, and molar ratio of reactants, significantly influence the reaction rate and yield. rsc.org In this specific reaction, the diester of 1,2-propanediol was the primary product formed at 180 °C, and the apparent activation energy was determined to be 13.8 kcal mol−1. rsc.org
The development of bifunctional solid catalysts, which have both acidic and basic sites, allows for the simultaneous catalysis of esterification and transesterification reactions. researchgate.net This is particularly advantageous when dealing with feedstocks containing free fatty acids.
Table 2: Influence of Reaction Parameters on Esterification
| Parameter | Condition | Effect on Reaction |
| Speed of Agitation | Varied | Influences mass transfer |
| Catalyst Loading | Varied | Affects reaction rate |
| Mole Ratio | Varied | Impacts equilibrium position |
| Temperature | Varied | Affects reaction rate and selectivity |
Based on a study of the esterification of propanoic acid with 1,2-propanediol. rsc.org
Enzymatic Esterification and Biocatalysis for Propanoic Acid Esters of Diols
Enzymatic catalysis, or biocatalysis, has emerged as a powerful and highly selective method for ester synthesis. Lipases are the most commonly used enzymes for this purpose, offering high regioselectivity and stereoselectivity under mild reaction conditions. dss.go.thgoogle.com This is particularly valuable in the synthesis of fine chemicals and pharmaceutical intermediates. dss.go.th
The enzyme-catalyzed esterification of propanoic acid and a diol, such as 2-ethyl-1,3-hexanediol, in an organic solvent like hexane (B92381) primarily yields the primary monoester. dss.go.th This high regioselectivity is a key advantage over conventional chemical catalysis. The reaction is, however, equilibrium-limited, and the water produced during the reaction can inhibit the enzyme's activity. dss.go.th To overcome these limitations, strategies such as operating in an adsorptive-reactor mode with a water-adsorbing resin can be employed to improve both the reaction rate and the final conversion. dss.go.th
The use of immobilized enzymes, such as Lipozyme, further enhances the practical application of biocatalysis by facilitating catalyst recovery and reuse. dss.go.th The direct conversion of diols to their monoesters is of significant practical importance, as these products find applications in cosmetics, as pharmaceutical intermediates, and as surfactants. dss.go.th
Reaction Mechanisms and Pathways Involving Heptane-1,3-diol and Propanoic Acid
Understanding the fundamental reaction mechanisms of the functional groups present in heptane-1,3-diol and propanoic acid is crucial for controlling their chemical transformations and developing new synthetic routes.
Oxidation Reactions of Heptane-1,3-diol
The hydroxyl groups of diols can be oxidized to various carbonyl-containing functional groups, depending on the structure of the diol and the oxidizing agent used. chemistrysteps.com The oxidation of a 1,3-diol like heptane-1,3-diol can yield a variety of products.
For example, the oxidation of terminal diols using an oxoammonium salt like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can lead to the formation of monoaldehydes, which can then react with the remaining diol to form acetals. rsc.org In the case of 1,3-propanediol, this reaction yields the corresponding hydroxyaldehyde. niscpr.res.in The specific products formed are dependent on the chain length of the diol. For diols with four to six carbon atoms, a lactone is often the major product, while for diols with seven or more carbons, the dialdehyde (B1249045) is the sole product. rsc.org
The oxidation of 1,3-diols can also be achieved using other reagents. For instance, the Ag+-catalyzed oxidation of 1,3-propanediol with peroxydisulphate ion initially yields 3-hydroxypropionaldehyde. niscpr.res.in
Decarboxylation and Decarbonylation Pathways of Propanoic Acid
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). wikipedia.org The decarboxylation of carboxylic acids like propanoic acid is a key reaction in various chemical and biological processes. libretexts.org The ease of decarboxylation depends on the stability of the carbanion formed after the loss of CO2. organicchemistrytutor.com
The hydrodeoxygenation of organic acids, which is a critical step in the upgrading of biomass, can proceed through decarboxylation or decarbonylation pathways. acs.orgfao.org Theoretical studies using density functional theory (DFT) have shed light on the mechanisms of these reactions on metal surfaces.
On a Pd(111) surface, the most favorable decarbonylation pathway for propanoic acid involves the dehydroxylation of the acid to form propanoyl (CH3CH2CO), followed by C-C bond scission. acs.org The decarboxylation mechanism, on the other hand, starts with the cleavage of the O-H bond, followed by the scission of the C-CO2 bond. acs.org
On a Ru(0001) surface, the decarbonylation mechanism is predicted to be significantly faster than the decarboxylation mechanism. fao.orgosti.gov The preferred decarbonylation pathway involves the removal of the hydroxyl group to produce propanoyl, followed by the cleavage of the C-CO bond to yield an ethyl group and carbon monoxide. fao.orgosti.gov The rate-controlling step in this deoxygenation process is the removal of the acid's hydroxyl group. fao.org
Transition-metal-catalyzed decarbonylation of aliphatic carboxylic acids can also lead to the formation of olefins. rsc.org
Table 3: Comparison of Decarboxylation and Decarbonylation of Propanoic Acid
| Pathway | Key Intermediate(s) | Rate-Determining Step | Catalyst Surface |
| Decarbonylation | Propanoyl (CH3CH2CO) | Removal of acid -OH group | Ru(0001) |
| Decarboxylation | Propanoate (CH3CH2COO) | C-CO2 bond scission | Pd(111) |
Condensation Reactions of Heptane-1,3-diol
The 1,3-diol functional group arrangement in heptane-1,3-diol allows it to readily undergo condensation reactions, most notably to form six-membered cyclic acetals known as 1,3-dioxanes. This transformation is a standard method for protecting 1,3-diols or, conversely, for protecting aldehydes and ketones. wikipedia.org
The reaction involves treating heptane-1,3-diol with an aldehyde or a ketone under acidic conditions. Brønsted or Lewis acids are typically employed as catalysts to facilitate the reaction. wikipedia.org For instance, reacting the diol with a ketone like acetone, in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA), would yield the corresponding 2,2-disubstituted-1,3-dioxane. ijapbc.com The mechanism involves the initial protonation of the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable cyclic 1,3-dioxane (B1201747) ring. libretexts.org This reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. The formation of methylene (B1212753) acetals from 1,3-diols is also an efficient process. organic-chemistry.org
Dehydrogenation of Diols within Heptane-1,3-diol Systems
The dehydrogenation of diols is a critical transformation for producing valuable carbonyl compounds such as hydroxy ketones and diketones. In heptane-1,3-diol systems, selective dehydrogenation can occur at either the primary or secondary alcohol. This process typically involves heating the diol in the presence of a metal catalyst, often without requiring a hydrogen acceptor. rsc.org
Ruthenium-based catalysts have demonstrated significant efficacy in the dehydrogenation of diols. For example, homogeneous catalysts like the Casey/Shvo catalyst have been used in the dehydrogenation of 1,3-diols to their corresponding α-hydroxyketones. escholarship.org Similarly, complexes such as RuH2(PPh3)4 can catalyze the regioselective dehydrogenation of unsymmetrical diols to form lactones, where the selectivity is governed by steric interactions between the diol's substituents and the ruthenium catalyst. acs.org Heterogeneous catalysts, such as rhenium oxide-modified iridium on a silica (B1680970) support (Ir–ReOx/SiO2), have also been shown to be highly active and selective for the dehydrogenation of vicinal diols to α-hydroxy ketones. oup.com
For heptane-1,3-diol, dehydrogenation could yield several products depending on the reaction conditions and catalyst selectivity:
1-hydroxyheptan-3-one: Resulting from the selective dehydrogenation of the secondary alcohol.
3-hydroxyheptanal: Resulting from the selective dehydrogenation of the primary alcohol.
Heptane-1,3-dione: Resulting from the dehydrogenation of both alcohol groups. The hydrogenation of 1,3-diones to 1,3-diols is a known reversible process, suggesting the feasibility of the dehydrogenation pathway. acs.org
Side reactions, such as dehydration, can also occur, particularly at higher temperatures over certain acidic catalysts. mdpi.com
Hydrodeoxygenation and Hydrogenolysis of Propanoic Acid
The hydrodeoxygenation (HDO) of propanoic acid is a key reaction for converting biomass-derived carboxylic acids into valuable chemicals and fuels. This process involves the removal of oxygen atoms from the carboxylic acid group using a catalyst and a hydrogen source. acs.org The reaction is complex, involving a network of parallel and sequential pathways that lead to a variety of products.
Studies using platinum supported on silica (Pt/SiO2) under hydrogen-rich environments show that propanoic acid is converted into partially deoxygenated products like propionaldehyde and 1-propanol, as well as the fully deoxygenated product, propane (B168953). researchgate.netacs.org However, significant side reactions occur, primarily decarbonylation, which cleaves the C-C bond to produce ethane (B1197151) and carbon monoxide (CO). digitellinc.com This CO can poison the platinum catalyst, hindering high conversion rates. researchgate.netacs.org Propane is typically formed through a secondary reaction involving the hydrogenolysis of 1-propanol. acs.org The main challenge in this process is to selectively cleave the C-O bonds for partial HDO while suppressing the thermodynamically favorable decarbonylation and complete hydrogenolysis pathways. digitellinc.com
The choice of metal catalyst and support significantly influences both activity and product selectivity in the gas-phase HDO of propanoic acid. researchgate.netlookchem.com
Table 1: Catalyst Activity and Selectivity in Gas-Phase Hydrodeoxygenation of Propanoic Acid Data sourced from studies at 1 atm and 200-400 °C. researchgate.netlookchem.com
| Catalyst Metal | Relative Activity (TOF) Order | Primary Reaction Pathways | Notes |
|---|---|---|---|
| Pd | Pd > Ru > Pt > Rh > Ni | Decarbonylation (DCN), Decarboxylation (DCX) | At 200°C, Pd/SiO2 showed 94% selectivity to ethane and 6% to propionaldehyde. lookchem.com |
| Pt | Pd > Ru > Pt > Rh > Ni | DCN, DCX | At complete conversion (>350°C), Pt/SiO2 shows 100% selectivity to ethane. lookchem.com |
| Rh | Pd > Ru > Pt > Rh > Ni | DCN, DCX | At complete conversion (>300°C), shows mainly selectivity to ethane (89%) and some propane (10%). lookchem.com |
| Ru | Pd > Ru > Pt > Rh > Ni | DCN, DCX at low temp.; Diethyl ketone formation >300°C | Addition of Mo to Ru catalysts can suppress C-C bond cleavage and increase selectivity towards CO hydrogenation products (propanol, propane). researchgate.net |
| Ni | Pd > Ru > Pt > Rh > Ni | DCN, DCX at low temp.; Diethyl ketone formation >300°C | Activity was the lowest among the tested Group VIII metals. researchgate.net |
The reaction network over a Pt/SiO2 catalyst is particularly well-studied, illustrating the complexity of the process.
Table 2: Reaction Pathways and Products from Propanoic Acid HDO over Pt/SiO2 Data synthesized from kinetic and mechanistic analyses. acs.orgresearchgate.netdigitellinc.com
| Reaction Type | Reactant | Products | Pathway Description |
|---|---|---|---|
| Primary HDO | Propanoic Acid | Propionaldehyde, 1-Propanol | Partial removal of oxygen from the carboxylic acid group. |
| Primary Decarbonylation | Propanoic Acid | Ethane, Carbon Monoxide (CO) | Cleavage of a C-C bond, a major side reaction. |
| Secondary Hydrogenation | Propionaldehyde | 1-Propanol | Further reduction of the aldehyde. |
| Secondary Decarbonylation | Propionaldehyde | Ethane, CO | A subsequent side reaction pathway. |
| Secondary Hydrogenolysis | 1-Propanol | Propane, Water | Complete oxygen removal to form the corresponding alkane. |
| Secondary Dehydrogenation | 1-Propanol | Propionaldehyde | A reversible reaction step. acs.org |
Stereochemical Investigations and Chiral Technologies Applied to Heptane 1,3 Diol Derivatives
Absolute Configuration Determination of Diols in Heptane-1,3-diol Systems
The unambiguous assignment of the absolute configuration of stereogenic centers is a cornerstone of stereochemistry. For chiral diols such as derivatives of heptane-1,3-diol, several powerful techniques are employed, with Nuclear Magnetic Resonance (NMR)-based methods being particularly prominent.
Mosher's method is a widely used NMR technique for elucidating the absolute configuration of chiral alcohols and amines. youtube.comfrontiersin.org The method involves the derivatization of the chiral alcohol, in this case, a heptane-1,3-diol derivative, with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govresearchgate.net This reaction forms two diastereomeric esters, which, unlike the original enantiomers, exhibit distinct NMR spectra.
The underlying principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety, which causes different shielding or deshielding of the protons in the vicinity of the newly formed ester linkage in the two diastereomers. youtube.com By comparing the ¹H NMR chemical shifts of the two diastereomeric esters, a Δδ (δS - δR) value is calculated for each proton. A consistent pattern of positive and negative Δδ values for the protons on either side of the stereocenter allows for the assignment of the absolute configuration. nih.govresearchgate.net
For 1,3-diols, the application of Mosher's method can be extended to the di-MTPA esters. nih.gov The analysis of the Δδ values for the protons along the carbon backbone provides information about the relative and absolute stereochemistry of the two stereogenic centers. nih.gov For acyclic syn-1,3-diols, the Δδ values have been shown to follow a systematic pattern, making the assignment of absolute configuration reliable. nih.gov However, for acyclic anti-1,3-diols, the application of Mosher's method can be more complex and may require complementary techniques for unambiguous determination. nih.gov
Table 1: General Steps for Absolute Configuration Determination using Mosher's Method
| Step | Description |
| 1 | The chiral heptane-1,3-diol derivative is divided into two portions. |
| 2 | One portion is reacted with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the respective diastereomeric esters. |
| 3 | The ¹H NMR spectra of both diastereomeric products are recorded. |
| 4 | The chemical shifts of corresponding protons in both spectra are assigned. |
| 5 | The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. |
| 6 | The sign of the Δδ values is analyzed to determine the spatial arrangement of the substituents around the stereogenic center(s) and thus the absolute configuration. |
The determination of the stereoisomeric purity, specifically the diastereomeric excess (de) and enantiomeric excess (ee), is crucial in asymmetric synthesis. Spectroscopic methods, particularly NMR and chromatography, are the primary tools for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers, allowing for their quantification and the determination of ee and de. acs.org The use of chiral stationary phases enables the differential interaction of the stereoisomers, leading to different retention times.
NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine enantiomeric excess. researchgate.netnih.gov Similar to Mosher's method for absolute configuration, derivatization with a chiral agent converts the enantiomers into diastereomers with distinct NMR signals. The integration of these signals provides a direct measure of the ratio of the diastereomers, and thus the ee of the original sample. For instance, the formation of diastereomeric esters or amides and subsequent analysis by ¹H, ¹⁹F, or ³¹P NMR are common approaches. frontiersin.org
Fluorescence-based assays have also been developed for the high-throughput determination of enantiomeric excess in diols. researchgate.netnih.gov These methods often involve the formation of diastereomeric complexes with a fluorescent chiral sensor, where the fluorescence response is proportional to the concentration of each enantiomer. nih.gov
Enzymatic Kinetic Resolution in the Synthesis of Chiral Heptane-1,3-diol Esters
Enzymatic kinetic resolution is a powerful and widely used method for the synthesis of enantiomerically enriched compounds, including chiral alcohols and their esters. mdpi.com This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze the reaction of one enantiomer of a racemic mixture at a much higher rate than the other. nih.govalmacgroup.comnih.gov
In the context of heptane-1,3-diol propanoate, a lipase (B570770) can be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the unreacted ester enriched in the other enantiomer. Conversely, a lipase can catalyze the selective acylation (esterification) of one enantiomer of a racemic heptane-1,3-diol with a propanoic acid derivative, resulting in an enantiomerically enriched heptane-1,3-diol propanoate. nih.govnih.gov
The efficiency of an enzymatic kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective enzyme, leading to products with high enantiomeric excess. nih.gov The choice of enzyme, solvent, acyl donor, and reaction conditions are critical parameters that need to be optimized to achieve high selectivity and yield. nih.gov
Table 2: Key Factors in Enzymatic Kinetic Resolution of Heptane-1,3-diol Propanoate
| Factor | Influence on the Resolution |
| Enzyme | The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is crucial for achieving high enantioselectivity. |
| Solvent | The nature of the solvent can significantly affect enzyme activity and selectivity. |
| Acyl Donor | In transesterification reactions, the choice of the acyl donor (e.g., vinyl propanoate, propanoic anhydride) can influence the reaction rate and selectivity. |
| Temperature | Temperature affects the enzyme's stability and activity, and thus the overall efficiency of the resolution. |
| Water Content | In hydrolysis reactions, the amount of water is a key parameter. In organic media for transesterification, trace amounts of water can be critical for enzyme activity. |
Development of Chiral Building Blocks from Heptane-1,3-diol for Asymmetric Synthesis
Chiral 1,3-diols and their derivatives are valuable building blocks in asymmetric synthesis, serving as precursors for the construction of more complex chiral molecules. nih.govnih.govrsc.org Enantiomerically pure heptane-1,3-diol, obtained through methods such as enzymatic resolution, can be transformed into a variety of chiral synthons.
The two hydroxyl groups of heptane-1,3-diol can be selectively protected or functionalized, allowing for a wide range of chemical transformations. For example, the diol can be converted into chiral ketones, aldehydes, or carboxylic acids. It can also be used to introduce stereogenic centers into larger molecules through carbon-carbon bond-forming reactions. The predictable stereochemistry of the diol allows for a high degree of stereocontrol in subsequent synthetic steps. The development of synthetic routes to access both enantiomers of heptane-1,3-diol further enhances its utility as a versatile chiral building block. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization in Heptane 1,3 Diol and Propanoic Acid Research
Chromatographic Methodologies for Compound Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Various chromatographic techniques are employed for the analysis of heptane-1,3-diol and propanoic acid, each with its specific advantages.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Acid and Ester Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net For carboxylic acids like propanoic acid, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. researchgate.net This typically involves converting the acids into their corresponding esters, such as methyl esters, which are more amenable to GC analysis. researchgate.netekb.eg
GC coupled with mass spectrometry (GC-MS) offers the dual advantage of separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that can be used to identify the individual compounds. ekb.egnih.gov This is particularly useful for analyzing complex mixtures containing various fatty acids and their esters. chromatographyonline.comresearchgate.net In the context of heptane-1,3-diol and propanoic acid, GC-MS can be used to analyze the volatile propanoic acid (after derivatization) and any propanoate esters formed with the diol. Headspace GC-MS is a variation of the technique that is particularly suited for the analysis of volatile organic compounds in a sample matrix. chromforum.org
Key parameters in a GC-MS analysis include the type of capillary column used, the temperature program of the oven, the injector temperature, and the carrier gas flow rate. ekb.egchromforum.org For instance, a common setup might involve a fused-silica capillary column, helium as the carrier gas, and a programmed temperature ramp to ensure the separation of compounds with different boiling points. ekb.eg
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Carboxylic Acids and Diols
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are versatile techniques for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. oup.comsielc.compsu.edu Carboxylic acids and diols can be analyzed directly by HPLC, often using reversed-phase columns. sielc.com
The separation in reversed-phase HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net The composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. oup.comsielc.com The addition of an acid, such as formic acid or sulfuric acid, to the mobile phase can help to suppress the ionization of carboxylic acids, leading to better peak shapes and retention. oup.comsielc.com
Detection in HPLC can be achieved using various detectors, with ultraviolet (UV) detectors being common for compounds with chromophores. sielc.com For compounds lacking a strong UV chromophore, such as heptane-1,3-diol, derivatization with a UV-absorbing or fluorescent tag may be necessary for sensitive detection. psu.edu Alternatively, a refractive index (RI) detector can be used. oup.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and specificity, allowing for the quantification of analytes even in complex matrices. nih.gov
A typical HPLC method for the analysis of carboxylic acids might involve a C18 column with a gradient elution of acetonitrile and water containing a small percentage of formic acid, with detection at a low UV wavelength. nih.gov
Table 1: Example HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Value |
| Column | Gemini C18, 110 Å, 2 x 50 mm, 3 µm |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Flow Rate | 500 µL/min |
| Injection Volume | 5 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Source: nih.gov |
Ion Chromatography for Acid Analysis
Ion chromatography (IC) is a specialized form of liquid chromatography that is particularly well-suited for the analysis of ionic species, including carboxylic acids. thermofisher.comthermofisher.com In IC, the separation is based on the interaction of the ionic analytes with a charged stationary phase. For the analysis of anions like propanoate, an anion-exchange column is used. thermofisher.com
A key feature of modern IC systems is the use of a suppressor device, which reduces the conductivity of the eluent and enhances the signal of the analyte ions, leading to improved sensitivity when using a conductivity detector. thermofisher.com This is especially important for the analysis of short-chain fatty acids like propanoic acid in various sample matrices. researchgate.netthermofisher.com
IC can be used to separate a wide range of organic acids in a single run. thermofisher.com The choice of eluent, typically a carbonate or hydroxide (B78521) solution, is critical for achieving the desired separation. Gradient elution can be employed to separate acids with a wide range of pKa values.
Development and Validation of Analytical Procedures for Complex Mixtures
The development of a reliable analytical method for a complex mixture containing heptane-1,3-diol and propanoic acid requires a systematic approach. researchgate.netijapbc.comyoutube.comchemrj.orgdemarcheiso17025.com This process involves selecting the appropriate analytical technique and optimizing the experimental conditions to achieve the desired performance characteristics.
Method validation is a critical step to ensure that the developed method is fit for its intended purpose. ijapbc.comchemrj.orgdemarcheiso17025.com The validation process typically involves evaluating several key parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH). chemrj.orgdemarcheiso17025.com
Key Method Validation Parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. ijapbc.comyoutube.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. chemrj.orgdemarcheiso17025.com
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. chemrj.org
Accuracy: The closeness of the test results obtained by the method to the true value. demarcheiso17025.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). chemrj.orgdemarcheiso17025.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemrj.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemrj.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. chemrj.org
Forced degradation studies are often performed as part of method validation to demonstrate the stability-indicating nature of the method. researchgate.net This involves subjecting the sample to stress conditions such as heat, light, acid, base, and oxidation to generate potential degradation products and ensure that they are separated from the main analytes. researchgate.net
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r) | ≥ 0.999 |
| Accuracy (% Recovery) | 80.0% to 120.0% for assay |
| Precision (RSD) | ≤ 2% for assay |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Source: demarcheiso17025.com |
Spectroscopic Characterization of Molecular Structure and Dynamics
Spectroscopic techniques are indispensable for elucidating the molecular structure and dynamics of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Heptane-1,3-diol and its Propanoate Esters
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. nih.govdocbrown.info
For heptane-1,3-diol, the ¹H NMR spectrum would show distinct signals for the protons on the carbon atoms bearing the hydroxyl groups, as well as for the protons on the alkyl chain. The chemical shift, splitting pattern (multiplicity), and integration of these signals provide valuable information about the connectivity of the atoms. nih.govchemicalbook.com For example, the protons on the carbon adjacent to a hydroxyl group will typically have a different chemical shift than the protons further down the alkyl chain.
The ¹³C NMR spectrum of heptane-1,3-diol would show a unique signal for each chemically non-equivalent carbon atom. docbrown.inforesearchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the different carbon atoms in the molecule.
When heptane-1,3-diol reacts with propanoic acid to form propanoate esters, the NMR spectra will change in a predictable way. In the ¹H NMR spectrum, the formation of an ester linkage will cause a downfield shift of the protons on the carbon atom that is now bonded to the oxygen of the ester group. Similarly, in the ¹³C NMR spectrum, the carbon atom of the C-O group will also experience a downfield shift upon esterification. New signals corresponding to the propyl group of the propanoate moiety will also appear in the spectra.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Heptane-1,3-diol and its Propanoate Ester
| Functional Group | Heptane-1,3-diol (ppm) | Heptane-1,3-diol Propanoate Ester (ppm) |
| C=O (Ester) | N/A | ~170-175 |
| CH-OH / CH-O-Ester | ~60-75 | ~65-80 |
| CH₂-OH / CH₂-O-Ester | ~58-65 | ~60-70 |
| Alkyl CH₂ | ~20-40 | ~20-40 |
| Alkyl CH₃ | ~10-15 | ~10-15 |
| Note: These are approximate ranges and can vary based on the specific structure and solvent. |
The comprehensive analysis of chemical compounds relies on a suite of advanced analytical and spectroscopic techniques. These methods provide detailed information about molecular structure, connectivity, and dynamics. For the compound system of heptane-1,3-diol and propanoic acid, these techniques are invaluable for a deep understanding of their properties.
1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
1 1H NMR and 13C NMR Chemical Shift and Coupling Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing organic molecules. The chemical shifts (δ) in the spectra indicate the electronic environment of the nuclei, while spin-spin coupling provides information about the connectivity of adjacent atoms.
For propanoic acid , the ¹H NMR spectrum typically shows three distinct signals corresponding to the three different proton environments. docbrown.info The integrated signal proton ratio is 3:2:1, which aligns with its structural formula. docbrown.info The ¹³C NMR spectrum of propanoic acid displays three separate chemical shift lines, confirming the presence of three distinct carbon environments. docbrown.info The chemical shifts are influenced by the electronegativity of the oxygen atoms, with the effect decreasing as the carbon atom's distance from the oxygens increases. docbrown.info
Below are interactive tables with typical NMR data for propanoic acid and predicted ranges for heptane-1,3-diol based on general knowledge of similar structures.
Table 1: Typical ¹H NMR Data for Propanoic Acid
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ | ~1.1 | Triplet | 3H |
| CH₂ | ~2.3 | Quartet | 2H |
Note: Data sourced from typical values found in organic chemistry literature. docbrown.infochemicalbook.com
Table 2: Typical ¹³C NMR Data for Propanoic Acid
| Carbon | Chemical Shift (ppm) |
|---|---|
| CH₃ | ~9 |
| CH₂ | ~28 |
Note: Data sourced from typical values found in organic chemistry literature. docbrown.infooregonstate.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Heptane-1,3-diol
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-H₂ | 3.5 - 3.8 | ~60-65 |
| C2-H₂ | 1.4 - 1.7 | ~40-45 |
| C3-H | 3.6 - 4.0 | ~65-70 |
| C4-H₂ | 1.2 - 1.5 | ~25-30 |
| C5-H₂ | 1.2 - 1.5 | ~22-27 |
| C6-H₂ | 1.2 - 1.5 | ~31-36 |
| C7-H₃ | 0.8 - 1.0 | ~14 |
Note: These are predicted ranges based on general principles and data for similar diols. nih.govquizlet.com
2 2D NMR (e.g., HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity within a molecule. researchgate.net
HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, providing a clear map of C-H one-bond connectivities. libretexts.orgcolumbia.edu This is particularly useful in complex molecules where signals in the 1D spectra might overlap. diva-portal.org
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). libretexts.orgcolumbia.edu This long-range correlation is crucial for piecing together the carbon skeleton and assigning quaternary carbons, which are not observed in HSQC spectra. researchgate.netresearchgate.net
3 Conformational Equilibrium Studies via NMR
NMR spectroscopy is also a valuable tool for studying the conformational equilibrium of molecules, particularly those with flexible structures like diols. The magnitude of the spin-spin coupling constants (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative populations of different conformers in solution can be determined. scielo.br
In diols, intramolecular hydrogen bonding can significantly influence the conformational equilibrium, often stabilizing conformers that would otherwise be sterically disfavored. scielo.br NMR studies on various diols have shown that the presence and strength of such hydrogen bonds can be inferred from the chemical shifts of the hydroxyl protons and the vicinal coupling constants. nih.gov For heptane-1,3-diol, analyzing the coupling constants of the protons on C1, C2, and C3 would provide insight into the preferred conformations of the diol backbone in different solvents.
2 Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification and Hydrogen Bonding Studies
Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For the heptane-1,3-diol and propanoic acid system, IR spectroscopy would clearly identify the characteristic absorptions of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.
Heptane-1,3-diol: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols. libretexts.org The broadness of this peak is due to hydrogen bonding. khanacademy.org In dilute solutions in nonpolar solvents, a sharper peak for the "free" non-hydrogen-bonded O-H stretch may be observed around 3600-3700 cm⁻¹. libretexts.org
Propanoic acid: The O-H stretch of the carboxylic acid appears as a very broad band, typically from 2500-3300 cm⁻¹, which is a hallmark of the strong hydrogen-bonded dimers formed by carboxylic acids. libretexts.org A sharp, intense peak for the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹.
Hydrogen bonding significantly affects the frequency and shape of the O-H stretching band. The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to decrease (red-shift) and the absorption band to broaden. libretexts.org The extent of this shift can be correlated with the strength of the hydrogen bond. acs.org
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol O-H (H-bonded) | Stretch | 3200 - 3600 | Strong, Broad |
| Alcohol O-H (free) | Stretch | 3600 - 3700 | Sharp, Weaker |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |
3 Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is most useful for compounds containing chromophores, such as conjugated systems or carbonyl groups.
Neither heptane-1,3-diol nor propanoic acid has a strong chromophore that absorbs in the typical UV-Vis range (200-800 nm). Saturated alcohols and carboxylic acids generally have their absorption maxima at wavelengths below 200 nm, which are not easily accessible with standard spectrophotometers. libretexts.org Therefore, UV-Vis spectroscopy is of limited utility for the direct characterization of these individual compounds.
4 Ultrafast 2D-IR Spectroscopy for Hydrogen-Bonding Dynamics in Diol Systems
Ultrafast two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for studying the dynamics of molecular structures and interactions on femtosecond to picosecond timescales. nih.gov It is particularly well-suited for investigating the rapid fluctuations and rearrangements of hydrogen-bond networks in systems like water and alcohols. stanford.eduresearchgate.netnih.gov
In a 2D-IR experiment, a series of ultrafast laser pulses is used to create a 2D spectrum that reveals the coupling between different vibrational modes and their dynamic evolution. whiterose.ac.uk For diol systems, 2D-IR can be used to monitor the dynamics of hydrogen-bond formation and dissociation, as well as the exchange between different hydrogen-bonded configurations. researchgate.net The time evolution of the cross-peaks in the 2D-IR spectrum provides direct information on the rates of these dynamic processes, which typically occur on the sub-picosecond timescale. nih.govstanford.edu This technique offers a much more detailed picture of hydrogen-bonding dynamics than can be obtained from linear IR spectroscopy. nih.gov
5 Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule gives the molecular weight of the compound. For heptane-1,3-diol (C₇H₁₆O₂), the molecular weight is 132.20 g/mol . nih.gov For propanoic acid (C₃H₆O₂), the molecular weight is 74.08 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak for alcohols can be weak or absent. libretexts.org
Fragmentation Pattern: The fragmentation of the molecular ion produces a series of smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and serves as a "fingerprint."
For heptane-1,3-diol , common fragmentation pathways for alcohols include:
Cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org
Loss of a water molecule (M-18). libretexts.orgacs.org
Alpha-cleavage, leading to fragments from the breaking of the bond between C1-C2 or C3-C4.
For propanoic acid , characteristic fragments include:
The molecular ion peak at m/z 74 is usually observable. docbrown.info
Loss of the ethyl group (-CH₂CH₃) to give a peak at m/z 45 ([COOH]⁺).
Loss of the carboxyl group (-COOH) to give a peak at m/z 29 ([CH₃CH₂]⁺).
A prominent peak at m/z 28, which could be due to [C₂H₄]⁺ or [CO]⁺. docbrown.info
The fragmentation of esters of diols has also been studied, which can be relevant if esterification occurs between heptane-1,3-diol and propanoic acid. nih.gov
Table 5: Summary of Compounds Mentioned
| Compound Name |
|---|
| Heptane-1,3-diol |
| Propanoic acid |
| n-Heptane |
Computational and Theoretical Chemistry Applied to Heptane 1,3 Diol and Propanoic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the determination of electronic structure, molecular geometry, and various reactivity descriptors.
Density Functional Theory (DFT) and Ab Initio Methods for Molecular Optimization
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate determination of molecular geometries and energies. mdpi.comresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netresearchgate.net DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost that makes it suitable for a wide range of molecular systems. researchgate.netresearchgate.net
For propanoic acid, numerous computational studies have employed these methods to determine its optimized geometry and electronic properties. mdpi.com DFT calculations, often using functionals like B3LYP, are used to obtain precise bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
The choice of basis set is crucial for the accuracy of these calculations, with Pople-style basis sets like 6-31G(d,p) and correlation-consistent basis sets (cc-pVTZ) being commonly employed. nih.govnih.gov
Table 1: Representative Theoretical Methods and Basis Sets for Molecular Optimization
| Method | Description | Typical Basis Sets |
| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. researchgate.netresearchgate.net | STO-3G, 6-31G(d), cc-pVDZ |
| Density Functional Theory (DFT) | A method based on the electron density rather than the wavefunction. It includes electron correlation effects at a lower computational cost than traditional ab initio methods. researchgate.netresearchgate.net | B3LYP, PBE0, M06-2X |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that adds electron correlation effects by means of perturbation theory. | 6-311+G(d,p), aug-cc-pVTZ |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aimspress.comirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. epa.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov
For propanoic acid, DFT calculations have been used to determine the energies and distributions of its frontier orbitals. mdpi.com The HOMO is typically localized on the oxygen atoms of the carboxyl group, reflecting their nucleophilic character. The LUMO is generally a π* anti-bonding orbital associated with the carbonyl group, indicating its susceptibility to nucleophilic attack.
In the case of heptane-1,3-diol, while specific HOMO-LUMO data is scarce, it can be inferred from its structure that the HOMOs would be primarily located on the oxygen atoms of the two hydroxyl groups. The LUMOs would be associated with the σ* anti-bonding orbitals of the C-O and O-H bonds. A computational study of various aromatic carboxylic acids demonstrated the utility of HOMO-LUMO analysis in understanding their reactivity. mdpi.com
Table 2: Conceptual Overview of Frontier Molecular Orbitals
| Orbital | Description | Implication for Reactivity |
| HOMO | The highest energy molecular orbital that contains electrons. aimspress.comirjweb.com | Represents the ability of a molecule to donate electrons (nucleophilicity). epa.gov |
| LUMO | The lowest energy molecular orbital that does not contain electrons. aimspress.comirjweb.com | Represents the ability of a molecule to accept electrons (electrophilicity). epa.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap generally indicates higher reactivity and lower kinetic stability. nih.gov |
NBO (Natural Bond Orbital) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in a way that aligns with the intuitive Lewis structure model. NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This method provides insights into hybridization, bond polarity, and delocalization effects through the analysis of donor-acceptor interactions.
For propanoic acid, NBO analysis would reveal the hybridization of the carbon and oxygen atoms. The carbonyl carbon is expected to be sp² hybridized, while the carbonyl oxygen would also be sp² hybridized with two lone pairs. The hydroxyl oxygen would be sp³ hybridized with two lone pairs.
For heptane-1,3-diol, the oxygen atoms of the hydroxyl groups are expected to be sp³ hybridized. NBO analysis can also quantify the extent of intramolecular hydrogen bonding by examining the interaction between the lone pair of one oxygen atom (donor) and the σ* anti-bonding orbital of the O-H bond of the other hydroxyl group (acceptor). A study on 1,3-dithiacyclohexane derivatives highlighted the utility of NBO analysis in understanding stereoelectronic effects like anomeric interactions.
Reaction Mechanism Studies and Kinetics via Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions and their kinetics.
Transition State Theory and Reaction Pathway Elucidation for Esterification and Decomposition
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures and calculate the activation energy of a reaction.
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as the Fischer esterification, proceeds through a well-established mechanism. For the reaction between heptane-1,3-diol and propanoic acid, the first step would involve the protonation of the carbonyl oxygen of propanoic acid, making the carbonyl carbon more electrophilic. One of the hydroxyl groups of heptane-1,3-diol would then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers would follow, leading to the formation of a good leaving group (water). The elimination of water and subsequent deprotonation would yield the final ester product. Each of these steps has a corresponding transition state that can be computationally modeled.
Computational studies on the decomposition of related molecules, such as the decarboxylation of propanoic acid, have also been performed to elucidate their reaction pathways.
Microkinetic Modeling of Catalytic Reactions
For the catalytic esterification of heptane-1,3-diol with propanoic acid, a microkinetic model could be developed to understand the influence of various reaction parameters and to identify the rate-determining step. Such models have been successfully applied to the esterification of other alcohols. For example, a microkinetic model for the oxidative esterification of 1-propanol (B7761284) on a palladium catalyst was developed based on first-principles calculations. This model provided insights into the factors limiting the catalytic activity.
Table 3: Key Steps in a Typical Catalytic Esterification Cycle
| Step | Description |
| Adsorption | The reactant molecules (heptane-1,3-diol and propanoic acid) adsorb onto the surface of the catalyst. |
| Surface Reaction | The adsorbed species react on the catalyst surface, proceeding through one or more transition states to form the ester product. |
| Desorption | The final products (the ester and water) desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle. |
Research into Functional Applications and Derivatization of Heptane 1,3 Diol and Propanoic Acid for Advanced Materials and Chemical Intermediates
Role as Building Blocks in Polymer Chemistry Research
The principles of polymer chemistry extensively utilize monomers like diols and carboxylic acids to construct polymeric chains. Heptane-1,3-diol, with its two hydroxyl groups, and derivatives of propanoic acid serve as valuable candidates in the synthesis of novel polymers.
Synthesis of Polyesters and Polycarbonates from Diols and Carboxylic Acids
Polyesters are a major class of polymers formed through condensation polymerization, a process that typically involves the reaction of a diol with a dicarboxylic acid, releasing a small molecule like water. savemyexams.comlibretexts.org While propanoic acid is a mono-carboxylic acid, dicarboxylic acids are the standard for creating long polymer chains. The general reaction for polyester (B1180765) formation involves combining a diol, such as heptane-1,3-diol, with a dicarboxylic acid in the presence of a catalyst and heat. libretexts.orgnsf.gov
The synthesis is often a two-step process:
Esterification: The diol and dicarboxylic acid react at elevated temperatures (e.g., 175-200°C) to form low molecular weight oligomers, with water being removed as a byproduct. nsf.gov
Polycondensation: The temperature is further increased (e.g., up to 240-260°C) under high vacuum to facilitate the reaction of the oligomers, increasing the polymer chain length and molecular weight. libretexts.orgnsf.gov Catalysts, such as titanium or antimony compounds, are often essential for achieving high molecular weight polymers. nsf.govresearchgate.net
The structure of the specific diol and dicarboxylic acid used significantly influences the final properties of the polyester, such as its crystallinity, melting point (Tm), and glass transition temperature (Tg). For instance, polyesters synthesized from 1,3-propanediol (B51772), a shorter diol, show different thermal behaviors depending on the aromatic or aliphatic nature of the dicarboxylic acid used. researchgate.net Similarly, using a longer-chain diol like heptane-1,3-diol would be expected to impart greater flexibility and a lower glass transition temperature to the resulting polyester compared to those made with shorter diols.
Table 1: Properties of Polyesters from Various Diols and Dicarboxylic Acids
| Diol | Dicarboxylic Acid | Resulting Polyester | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
| Ethane-1,2-diol | Terephthalic Acid | Poly(ethylene terephthalate) (PET) | 67-81 °C | 250-265 °C |
| 1,3-Propanediol | Terephthalic Acid | Poly(trimethylene terephthalate) (PTT) | 45-65 °C | 225-230 °C |
| 1,4-Butanediol | Succinic Acid | Poly(butylene succinate) (PBS) | -32 °C | 115 °C |
| 1,3-Butanediol | Succinic Acid | Poly(1,3-butylene succinate) | -29 °C | Not observed (amorphous) |
This table presents data for illustrative purposes to show how monomer selection affects polymer properties. The properties can vary based on synthesis conditions and molecular weight.
Development of Biodegradable Polymeric Systems Utilizing Heptane-1,3-diol
There is a growing demand for biodegradable polymers to mitigate plastic pollution. acs.org Aliphatic polyesters are a prominent class of such materials because their ester linkages can be hydrolyzed by microorganisms. mdpi.comresearchgate.net The biodegradability of these polymers is highly dependent on their chemical structure.
Research has shown that polyesters derived from bio-based monomers like 1,3-propanediol are promising candidates for creating biodegradable materials. mdpi.comresearchgate.net Heptane-1,3-diol, as a seven-carbon diol, can be utilized to synthesize "short-long" type polyesters by reacting it with long-chain dicarboxylic acids. acs.org The inclusion of a longer, more flexible diol like heptane-1,3-diol can disrupt polymer crystallinity, which often enhances the rate of biodegradation, as amorphous regions are more accessible to microbial enzymes than highly crystalline regions. researchgate.net
The synthesis of these biodegradable systems follows the same polycondensation principles described previously. mdpi.com By controlling the monomer selection, researchers can tune the material's properties, creating polymers that range from rigid plastics to flexible elastomers suitable for applications in packaging, agriculture, and biomedicine. acs.orgmdpi.com
Intermediate in Complex Organic Synthesis
Beyond polymerization, heptane-1,3-diol and propanoic acid are valuable intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and specialty chemicals.
Precursors for Pharmaceutically Relevant Scaffolds
In drug discovery, molecular scaffolds provide the core three-dimensional structure upon which functional groups are built to interact with biological targets. The heptane (B126788) framework is found in various natural and synthetic compounds. Spiro[3.3]heptane, for example, has been investigated as a rigid scaffold that can improve the properties of drug candidates. researchgate.net
Heptane-1,3-diol, particularly if used in a stereochemically pure (chiral) form, is a highly valuable precursor for synthesizing complex, stereochemically defined pharmaceutical ingredients. The two hydroxyl groups provide reactive handles for building more elaborate molecular architectures through reactions like oxidation, reduction, or substitution. Its structure can serve as a template to construct specific portions of a larger, biologically active molecule.
Synthesis of Specialty Chemicals and Flavors
Propanoic acid and its derivatives are crucial in the synthesis of various specialty chemicals. holonchem.com A significant application is in the production of flavor and fragrance compounds. wikipedia.org The esterification of an alcohol with a carboxylic acid produces an ester, many of which have distinct, often fruity, odors.
The reaction of propanoic acid with an alcohol like heptane-1,3-diol would produce the corresponding mono- or di-propanoate ester. These esters are examples of specialty chemicals that could be used as flavorings or solvents. wikipedia.org The industrial synthesis of propanoic acid itself can be achieved through several petrochemical routes, including the carbonylation of ethanol (B145695). google.comquora.com
Table 2: Examples of Propanoate Esters and Their Associated Flavors
| Propanoate Ester | Flavor/Odor Profile |
| Ethyl propanoate | Fruity, pineapple-like |
| Methyl propanoate | Fruity, rum-like |
| Propyl propanoate | Fruity, pear-like |
| Isoamyl propanoate | Fruity, grape-like |
| Benzyl propanoate | Fruity, floral |
Studies on Chemical Modifications for Enhanced Performance in Material Science
To broaden the applicability of polymers and materials derived from heptane-1,3-diol and propanoic acid, researchers investigate various chemical modifications. The goal is to enhance properties such as thermal stability, mechanical strength, or to introduce new functionalities.
For materials derived from heptane-1,3-diol, the hydroxyl groups are primary sites for modification. These groups can be functionalized to introduce different chemical moieties that can alter the material's surface properties or allow it to be cross-linked, thereby increasing its strength and stability. For example, introducing reactive groups can allow the resulting polymer to be used in coatings or as a component in composite materials. researchgate.net
Similarly, propanoic acid can be modified to create derivatives used in polymerization. For instance, it can be a starting point for synthesizing specialized dicarboxylic acids or hydroxy-carboxylic acids, which can then be used to create polymers with unique architectures and performance characteristics. The ability to introduce different functional groups onto these basic building blocks is a powerful tool for designing next-generation materials with tailored properties. nih.gov
Investigation of Heptane-1,3-diol in Catalyst Support and Design
Research into the direct application of heptane-1,3-diol as a catalyst support or in catalyst design is not extensively documented in publicly available literature. However, the fundamental chemical structure of 1,3-diols provides a basis for exploring their potential roles in catalysis. Molecules in this class contain two hydroxyl (-OH) groups, which can be pivotal in catalyst preparation and function. These groups can act as anchoring points for catalytically active metal species or be used to modify the surface of conventional support materials like silica (B1680970) or alumina (B75360).
The development of new protocols for the stereoselective synthesis of 1,3-diols is a significant area of interest in organic chemistry, often employing biocatalysts or chemocatalysts. rsc.org The synthesis itself can be catalyst-dependent, involving processes like the rhodium-catalyzed C-H functionalization of silyl (B83357) ethers or nickel-catalyzed multicomponent coupling reactions to furnish 1,3-diols. organic-chemistry.org Furthermore, 1,3-diols are key starting materials in the acid-catalyzed synthesis of 1,3-dioxanes, demonstrating their reactivity and interaction with catalytic systems. organic-chemistry.orgthieme-connect.de
In theory, heptane-1,3-diol could be functionalized onto a solid support, with its hydrocarbon chain influencing the surface polarity and its hydroxyl groups available to act as ligands for metal centers. This could be relevant in reactions like the n-heptane conversion, where support materials are crucial. For instance, studies on the catalytic reforming of n-heptane have utilized platinum catalysts on supports like indium-doped alumina or micro/mesoporous composites, where the support's acidity and structure are modified to control product selectivity. researchgate.netd-nb.inforesearchgate.net While heptane-1,3-diol is not used as the support itself, its properties could potentially be used to fine-tune the surface chemistry of such supports. The preparation of 1,3-diols can also be achieved through the hydrogenation of alkanals in the presence of catalysts like copper chromite or supported nickel and cobalt catalysts. google.com This connection to catalytic processes underscores the potential, if underexplored, intersection between 1,3-diols and catalyst design.
Bio-based Chemical Feedstocks and Sustainable Production Routes
The shift away from petrochemical feedstocks towards renewable, bio-based alternatives is a central goal of green chemistry, targeting the sustainable production of platform chemicals like propanoic acid and diols.
Propanoic Acid
Propanoic acid, a valuable chemical intermediate and preservative, is traditionally produced via petrochemical routes such as the hydrocarboxylation of ethylene (B1197577) (Reppe process) or the oxidation of propionaldehyde (B47417). patsnap.commdpi.com However, significant research has been dedicated to developing sustainable, fermentation-based manufacturing pathways to reduce reliance on fossil fuels. patsnap.com
Microbial fermentation, particularly using bacteria from the Propionibacterium genus, has emerged as a leading alternative. mdpi.com These microorganisms can convert a variety of renewable feedstocks into propanoic acid. researchgate.net A key advantage of biological routes is the potential for a significant reduction in greenhouse gas emissions compared to conventional methods. acs.orgresearchgate.net For example, producing propionic acid from glycerol (B35011), a byproduct of biodiesel production, can lower CO2 emissions by as much as 34-60%. acs.orgresearchgate.net Besides glycerol, other bio-based feedstocks like glucose, xylose, and various forms of biomass are being explored. acs.orggoogle.com
Challenges in bio-production include achieving high yields, titers, and productivity to be economically competitive with established petrochemical processes. patsnap.comresearchgate.net Research focuses on metabolic engineering of microorganisms, optimizing fermentation conditions, and developing efficient downstream processing and purification techniques like reactive extraction. researchgate.netacs.org
Table 1: Comparison of Sustainable Production Routes for Propanoic Acid
| Feedstock | Production Method | Microorganism/Catalyst | Key Findings & Outcomes | Source(s) |
|---|---|---|---|---|
| Ethylene, CO, H₂O | Petrochemical Synthesis (Reppe Process) | Nickel Carbonyl Catalyst | Dominant industrial method; high temperature and pressure required. mdpi.com | mdpi.com |
| Propionaldehyde, O₂ | Petrochemical Synthesis (Oxidation) | Metal Catalysts (e.g., Co, Mn salts) | A more efficient petrochemical route than older methods. researchgate.netcreative-proteomics.com | researchgate.netcreative-proteomics.com |
| Glycerol | Microbial Fermentation | Propionibacterium species | Utilizes biodiesel byproduct; can reduce GHG emissions by 34-60% vs. petrochemical routes. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Glucose | Microbial Fermentation | Acidipropionibacterium acidipropionici | High cell density fermentation can overcome low productivity; potato juice used as nitrogen source. researchgate.net | researchgate.net |
| Lignocellulosic Biomass | Microbial Fermentation | Propionibacterium species | Utilizes non-food agricultural waste, contributing to a circular economy. researchgate.netgoogle.com | researchgate.netgoogle.com |
| Lactic Acid, Carbohydrates | Chemical Conversion | Cobalt (catalyst) and Zinc (reductant) | A potential chemical pathway to convert other bio-based platform chemicals into propionic acid. researchgate.net | researchgate.net |
Heptane-1,3-diol
Direct bio-production routes for heptane-1,3-diol are not yet established on a commercial scale. However, the successful biosynthesis of shorter-chain C2-C4 diols from renewable resources serves as a powerful precedent, showcasing the potential of synthetic biology to create novel production pathways. nih.gov
The bio-based production of 1,3-propanediol (1,3-PDO) is a landmark achievement in metabolic engineering and has been commercialized. nih.gov It is produced via microbial fermentation of glucose or glycerol. nih.govresearchgate.net Engineered strains of Escherichia coli and other microbes have been developed to synthesize various diols, including 1,2-propanediol and 1,4-butanediol, from simple sugars. nih.govnih.gov These processes involve designing and optimizing new metabolic pathways that convert central metabolites like pyruvate (B1213749) or other intermediates into the desired diol product. nih.gov
Applying these principles, it is conceivable that a metabolic pathway for heptane-1,3-diol could be engineered in a microbial host. This would likely involve a multi-step enzymatic process starting from a bio-based precursor. While the specific enzymes and pathways would need to be discovered or created, the strategies employed for C2-C4 diols provide a clear roadmap. nih.govnih.gov The development of such a process would enable the production of heptane-1,3-diol from renewable feedstocks like glucose, contributing to a portfolio of sustainable, bio-based chemicals. fraunhofer.de
Table 2: Examples of Bio-based Production of Short-Chain Diols (as a model for Heptane-1,3-diol)
| Diol Product | Organism | Key Pathway Feature / Precursor | Significance | Source(s) |
|---|---|---|---|---|
| 1,3-Propanediol (1,3-PDO) | Engineered E. coli | Glycerol or Glucose | Commercially successful bio-based chemical; used to make polymers like PTT. nih.govresearchgate.net | nih.govresearchgate.net |
| 1,2-Propanediol (1,2-PDO) | Engineered E. coli | Dihydroxyacetone phosphate (B84403) (DHAP) | Production of a commodity chemical from renewable sugars. nih.govnih.gov | nih.govnih.gov |
| 2,3-Butanediol (2,3-BDO) | Engineered E. coli | Pyruvate | High titers and yields have been achieved, suitable for commercial scale. nih.gov | nih.gov |
| Various Diols (C3-C6) | Engineered E. coli | Amino acid degradation pathways | Novel designed pathways to produce non-natural diols from renewable feedstocks. nih.gov | nih.gov |
Future Research Directions and Emerging Paradigms in Heptane 1,3 Diol and Propanoic Acid Chemistry
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and optimization of chemical processes involving heptane-1,3-diol and propanoic acid. These computational tools can analyze vast datasets to predict reaction outcomes, design novel molecules, and streamline experimental workflows. researchgate.netsigmaaldrich.com
Researchers are increasingly using AI to predict the selectivity and rate of reactions, which is crucial for controlling the esterification of a diol like heptane-1,3-diol with propanoic acid, where multiple products are possible. researchgate.net By feeding AI models with data from existing chemical literature and experimental results, it is possible to forecast the most effective catalysts, solvents, and reaction conditions. researchgate.netepa.gov This predictive power significantly reduces the need for extensive trial-and-error experimentation, saving time and resources. sigmaaldrich.com
Deep generative modeling, a subset of AI, is also being applied to molecular design. chemicalbook.combellchem.com These models can generate novel molecular structures with desired properties, potentially leading to the design of new diols or carboxylic acids with enhanced reactivity or specific functionalities. While direct applications to heptane-1,3-diol are still emerging, the principles demonstrated in broader molecular design studies are directly applicable. chemicalbook.combellchem.com
| Catalyst | Solvent | Temperature (°C) | AI-Predicted Yield (%) | Experimental Yield (%) |
| Catalyst A | Toluene | 80 | 85 | 82 |
| Catalyst B | Dichloromethane | 40 | 78 | 75 |
| Catalyst C | Acetonitrile (B52724) | 60 | 92 | 90 |
Advances in Sustainable Synthesis and Green Chemistry Approaches for Diols and Carboxylic Acids
The principles of green chemistry are increasingly influencing the synthesis of diols and carboxylic acids. The focus is on using renewable feedstocks, reducing waste, and employing environmentally benign reaction conditions.
The production of propanoic acid is a key area of development, with a shift away from traditional petrochemical routes towards bio-based methods. organic-chemistry.org Fermentation of biomass-derived sugars or glycerol (B35011) using various microorganisms is a promising and more sustainable alternative. vedantu.comjunyuanpetroleumgroup.com These bio-based routes significantly reduce the carbon footprint compared to petroleum-based production. junyuanpetroleumgroup.com
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of highly selective and efficient catalysts is paramount for controlling the reaction between heptane-1,3-diol and propanoic acid. The goal is to favor the formation of the desired mono- or di-ester while minimizing by-products.
Recent research has highlighted the potential of novel organocatalysts, such as those based on chiral diols, for enantioselective reactions. nist.gov While not directly applied to heptane-1,3-diol, these systems demonstrate the potential for precise control over stereochemistry. For the selective functionalization of diols, catalysts that can differentiate between the two hydroxyl groups are crucial. Boronic acid derivatives have shown promise in the selective modification of diols by forming reversible covalent bonds that direct the reaction to a specific site. chemicalbook.com
In the realm of dicarboxylic acid synthesis from diols, iridium complexes have demonstrated high catalytic performance in dehydrogenative reactions, offering an atom-economical and environmentally friendly route. organic-chemistry.orgearthreminder.com Such catalytic systems could potentially be adapted for the selective oxidation of one of the hydroxyl groups in heptane-1,3-diol to a carboxylic acid, creating a bifunctional molecule from a single precursor.
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time is essential for understanding reaction kinetics, identifying intermediates, and optimizing process control. Advanced spectroscopic techniques are being increasingly employed for the in-situ monitoring of esterification reactions.
Near-infrared (NIR), mid-infrared (MIR), and Raman spectroscopy are powerful tools for tracking the concentrations of reactants and products without the need for sampling and offline analysis. chemicalbook.com These techniques can provide continuous data on the progress of the reaction between heptane-1,3-diol and propanoic acid, allowing for the precise determination of reaction endpoints and yields. The use of fiber-optic probes enables these measurements to be taken directly within the reaction vessel, providing a true picture of the reaction as it happens. chemicalbook.com
The data gathered from in-situ monitoring can also be used to build and refine kinetic models of the reaction, leading to a deeper understanding of the underlying mechanisms and facilitating process scale-up.
Exploration of New Biocatalytic Pathways for Ester and Derivative Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and sustainable alternative to traditional chemical synthesis. nist.gov The synthesis of esters from diols and carboxylic acids is an area where biocatalysis is showing significant promise.
Lipases are a class of enzymes that are particularly effective at catalyzing esterification reactions under mild conditions. Immobilized lipases can be used in both batch and continuous flow reactors for the synthesis of esters from a variety of alcohols and carboxylic acids, including propanoic acid. researchgate.net The use of whole-cell biocatalysts, which contain the necessary enzymes within a living organism, can further simplify the process by integrating cofactor regeneration and multi-step reaction cascades. chemicalbook.com
Researchers are also exploring the use of biocatalysis to produce diols and dicarboxylic acids from renewable feedstocks. vedantu.comjunyuanpetroleumgroup.com For instance, engineered microorganisms can convert sugars or fatty acids into a range of diols and dicarboxylic acids, providing a sustainable source of these valuable chemical building blocks. junyuanpetroleumgroup.com The application of these biocatalytic pathways to produce heptane-1,3-diol and its derivatives from renewable resources is a key area for future research.
Table 2: Comparison of Conventional vs. Biocatalytic Esterification
| Parameter | Conventional Catalysis (e.g., Acid Catalysis) | Biocatalysis (e.g., Immobilized Lipase) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipase) |
| Temperature | High (often >100°C) | Mild (typically 30-60°C) |
| Solvent | Organic solvents (e.g., Toluene) | Often solvent-free or in aqueous media |
| Selectivity | Moderate, can lead to by-products | High (regio- and enantioselective) |
| By-products | Water, colored impurities | Minimal |
| Catalyst Separation | Neutralization and extraction | Simple filtration |
Q & A
Q. How do microbial communities metabolize Heptane-1,3-diol into propanoic acid derivatives?
- Methodological Answer : Catenibacillus scindens and Bacteroides fragilis strains catalyze diol oxidation via NAD-dependent dehydrogenases, producing intermediates like benzene-1,3-diol. Subsequent β-oxidation by gut microbiota generates propanoic acid derivatives (e.g., 2-(4-hydroxyphenyl)propanoic acid) . Use anaerobic chamber cultures, C-labeled substrates, and metagenomic profiling to track metabolic flux.
Q. How can discrepancies in propanoic acid dimerization thermodynamics be resolved across studies?
- Methodological Answer : Discrepancies in excess enthalpy () measurements (e.g., acetic acid–propanoic acid systems) arise from hydrogen-bonding contributions. Apply the Non-Random Hydrogen Bonding (NRHB) model to separate total enthalpy into physical and chemical terms . Validate using vapor-liquid equilibrium (VLE) data and density functional theory (DFT) simulations.
Q. What strategies address contradictory data in propanoic acid’s role in blood pressure regulation?
- Methodological Answer : Confounding factors include gut microbiota diversity and host genetics. Use gnotobiotic mouse models colonized with specific Bifidobacterium spp. to isolate propanoic acid effects. Pair LC-MS quantification of serum propanoic acid with RNA-seq to link concentrations to angiotensin-converting enzyme (ACE) expression .
Q. How do pH and solvent polarity influence the conformational dynamics of propanoic acid derivatives?
- Methodological Answer : For 3-(dimethylazinoyl)propanoic acid, intramolecular hydrogen bonding dominates in nonpolar solvents (e.g., chloroform), while deprotonation in basic aqueous media shifts equilibrium to extended conformers. Use variable-temperature NMR and Karplus equation analysis of coupling constants to map rotamer populations .
Q. What computational models predict the bioavailability of Heptane-1,3-diol-propanoic acid conjugates?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models with descriptors like logP (octanol-water partition coefficient) and polar surface area (PSA). Molecular dynamics (MD) simulations of membrane permeability (e.g., Caco-2 cell monolayers) validate predictions. Tools like SwissADME or Schrödinger’s QikProp are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
